molecular formula C20H20N2O4 B259079 Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate

Cat. No. B259079
M. Wt: 352.4 g/mol
InChI Key: ZJTHQHZLDUNQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. EPPB is a potent inhibitor of protein-protein interactions and has shown promising results in various studies.

Mechanism of Action

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate inhibits protein-protein interactions by binding to the hydrophobic pockets of the target proteins. This binding disrupts the interaction between the target proteins, leading to downstream effects such as inhibition of cell growth and induction of apoptosis. This compound has been shown to have a high affinity for the hydrophobic pockets of various proteins, making it a potent inhibitor of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various proteins such as p53-MDM2, HDM2-p300, and HDM2-p53. This compound has also been shown to have anti-inflammatory effects and has been used in studies to investigate the role of protein-protein interactions in various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have high selectivity for its target proteins. This compound is also easy to synthesize and has a high yield. However, this compound has some limitations for lab experiments. It is relatively unstable in aqueous solutions and has a short half-life. This compound also has low solubility in water, making it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, neurodegenerative diseases, and viral infections. Another direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of experiments. Additionally, more studies are needed to investigate the mechanism of action of this compound and its interactions with other proteins.

Synthesis Methods

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid and ethyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields this compound as a white solid with a high yield.

Scientific Research Applications

Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the interaction between various proteins such as p53-MDM2, HDM2-p300, and HDM2-p53. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has been used in studies to investigate the role of protein-protein interactions in various diseases such as cancer, neurodegenerative diseases, and viral infections.

properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H20N2O4/c1-2-26-20(25)16-10-6-7-11-17(16)21-19(24)14-12-18(23)22(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,21,24)

InChI Key

ZJTHQHZLDUNQPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.